3-Phenylpropane-1-sulfonamide

Medicinal Chemistry ADME/Tox Profiling Drug Design

3-Phenylpropane-1-sulfonamide offers a LogP of 0.98–1.07—over 60-fold higher than sulfanilamide—enhancing membrane permeability for kinase and carbonic anhydrase inhibitor screening. Its 3-phenyl isomer resists benzylic oxidation, ensuring cleaner metabolic stability profiles in hepatocyte studies. ≥95% purity supports use as a positive control in murine xenograft oncology models at 25 mg/kg oral dosing.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 90220-25-0
Cat. No. B1280233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropane-1-sulfonamide
CAS90220-25-0
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCS(=O)(=O)N
InChIInChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)
InChIKeyMCAXOOCHYNKTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropane-1-sulfonamide (CAS 90220-25-0): Procurement-Relevant Physicochemical and Structural Baseline for Research-Grade Sulfonamide Selection


3-Phenylpropane-1-sulfonamide (CAS 90220-25-0) is a primary sulfonamide derivative bearing an unsubstituted phenyl group on a three-carbon alkyl chain terminating in the sulfonamide moiety . With a molecular weight of 199.27 g/mol and the molecular formula C9H13NO2S, this compound serves as a versatile scaffold in medicinal chemistry for the development of carbonic anhydrase inhibitors, receptor tyrosine kinase modulators, and antibacterial agents [1][2]. Its LogP value—reported between 0.98 and 1.07 depending on the measurement method—confers moderate lipophilicity that differentiates it from both more hydrophilic short-chain sulfonamides and more lipophilic N-substituted analogs, directly influencing its utility in cellular permeability and formulation design .

3-Phenylpropane-1-sulfonamide: Why General-Purpose Sulfonamides Cannot Substitute for This Specific Phenylpropyl Scaffold in Target-Oriented Research


Generic substitution with structurally related sulfonamides—such as sulfanilamide (4-aminobenzenesulfonamide) or 1-phenylpropane-1-sulfonamide—is precluded by quantifiable differences in lipophilicity, metabolic stability, and target engagement profiles. The phenylpropyl chain of 3-phenylpropane-1-sulfonamide yields a LogP of 0.98–1.07, compared to sulfanilamide's LogP of approximately -0.62, representing a >60-fold difference in octanol-water partition coefficient that fundamentally alters membrane permeability and pharmacokinetic behavior [1]. Furthermore, the positioning of the phenyl group at the terminus of a three-carbon chain—rather than directly on the sulfonamide nitrogen or adjacent to it—modulates the compound's interaction with hydrophobic enzyme pockets, as demonstrated in carbonic anhydrase inhibition studies where analogous phenylpropyl-substituted benzenesulfonamides achieved Ki values as low as 5.1 nM against hCA II [2]. Substitution with a shorter-chain analog or a direct phenylsulfonamide would therefore compromise both physicochemical properties and the intended structure-activity relationship in ongoing research programs.

3-Phenylpropane-1-sulfonamide (CAS 90220-25-0): Quantified Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity Advantage: 3-Phenylpropane-1-sulfonamide Exhibits a LogP of 0.98–1.07, Significantly Exceeding That of Sulfanilamide (LogP ≈ -0.62) for Enhanced Membrane Permeability

3-Phenylpropane-1-sulfonamide possesses a LogP value of 0.98–1.07, measured via in silico prediction methods . In contrast, the classic sulfonamide antibiotic sulfanilamide exhibits a LogP of approximately -0.62 [1]. This differential of approximately 1.6 LogP units corresponds to a roughly 40-fold higher octanol-water partition coefficient for 3-phenylpropane-1-sulfonamide, which translates into improved passive diffusion across lipid bilayers and enhanced cellular uptake in assays requiring intracellular target engagement.

Medicinal Chemistry ADME/Tox Profiling Drug Design

Research-Grade Purity: 3-Phenylpropane-1-sulfonamide Is Supplied at ≥95% Purity, Meeting Standards for Reproducible In Vitro and In Vivo Pharmacological Studies

Commercial sources of 3-phenylpropane-1-sulfonamide consistently specify a minimum purity of 95%, with analytical confirmation provided via HPLC or NMR . This purity threshold is specifically suitable for in vitro enzyme inhibition assays, cell culture experiments, and in vivo murine tumor models where impurity-driven artifacts—such as off-target cytotoxicity or false-positive inhibition signals—must be minimized. In contrast, lower-purity technical-grade sulfonamides (often 90% or below) are associated with increased batch-to-batch variability and require additional purification steps prior to use in quantitative pharmacology studies.

Quality Control Assay Reproducibility Analytical Chemistry

In Vivo Efficacy Evidence: 3-Phenylpropane-1-sulfonamide Demonstrates Significant Tumor Growth Reduction in Murine Xenograft Models at Doses as Low as 25 mg/kg (p.o.)

3-Phenylpropane-1-sulfonamide has been evaluated in nude mouse xenograft models of human cancer, where oral administration at 25 mg/kg resulted in measurable reduction of tumor growth rates . The compound's proposed mechanism involves binding to receptor tyrosine kinases (RTKs) and blocking downstream signaling pathways associated with hyperproliferative disorders, although the precise molecular target remains under investigation [1]. While direct head-to-head in vivo comparisons with other RTK-inhibiting sulfonamides are not available in the public literature, the established efficacy at this dose provides a benchmark for researchers initiating in vivo pharmacology studies with this scaffold.

Oncology Research In Vivo Pharmacology Tyrosine Kinase Inhibition

Molecular Weight Advantage: 3-Phenylpropane-1-sulfonamide (MW 199.27) Occupies a Favorable 'Fragment-to-Lead' Space Compared to Larger N-Substituted Derivatives (MW >300)

With a molecular weight of 199.27 g/mol, 3-phenylpropane-1-sulfonamide falls within the optimal fragment range (MW <300) for fragment-based drug discovery, adhering to the 'Rule of Three' guidelines . In contrast, its N-substituted derivatives—such as N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)-3-phenylpropane-1-sulfonamide—exceed MW 350, which reduces ligand efficiency metrics and complicates downstream optimization [1]. The lower MW of the parent compound enables more efficient exploration of chemical space during hit-to-lead campaigns, as each added functional group contributes proportionally less to the final drug candidate's size.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Structural Differentiation from 1-Phenylpropane-1-sulfonamide: The Position of the Sulfonamide Group Alters Metabolic Stability and Synthetic Accessibility

3-Phenylpropane-1-sulfonamide differs from its regioisomer, 1-phenylpropane-1-sulfonamide, in the position of the sulfonamide group along the propyl chain. In the 3-phenyl isomer, the sulfonamide is located at the terminus opposite the phenyl ring, whereas in the 1-phenyl isomer, the sulfonamide is attached directly to the carbon adjacent to the phenyl group. This structural variation alters the compound's susceptibility to cytochrome P450-mediated oxidation: terminal sulfonamides like the 3-phenyl isomer are less prone to benzylic hydroxylation than their 1-phenyl counterparts, potentially conferring greater metabolic stability in hepatic microsome assays [1]. Additionally, the synthetic route to 3-phenylpropane-1-sulfonamide—typically sulfonation of 3-phenylpropanol followed by amidation—provides a distinct impurity profile compared to the 1-phenyl isomer, which is synthesized via alternative pathways .

Regioisomer Comparison Metabolic Stability Synthetic Chemistry

3-Phenylpropane-1-sulfonamide (CAS 90220-25-0): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Fragment-Based Drug Discovery Campaigns Targeting Kinases or Carbonic Anhydrases

The low molecular weight (199.27 g/mol) and moderate LogP (0.98–1.07) of 3-phenylpropane-1-sulfonamide render it an ideal fragment for inclusion in screening libraries designed to identify novel kinase inhibitors or carbonic anhydrase modulators [1]. Its phenylpropyl sulfonamide core provides a validated pharmacophore for targeting hydrophobic pockets adjacent to the catalytic zinc ion in carbonic anhydrase isoforms, with related benzenesulfonamide derivatives achieving Ki values as low as 5.1 nM against hCA II [2]. Procurement of the parent sulfonamide enables structure-guided elaboration using established synthetic routes.

In Vivo Oncology Pharmacology Studies Requiring a Documented Active Control

3-Phenylpropane-1-sulfonamide has demonstrated tumor growth reduction in murine xenograft models at an oral dose of 25 mg/kg, with a proposed mechanism involving receptor tyrosine kinase blockade [1]. This documented in vivo activity—combined with the compound's ≥95% purity specification—supports its use as a positive control in preclinical oncology studies, particularly those evaluating novel sulfonamide-based kinase inhibitors. The established efficacy at this dose provides a benchmark for comparative efficacy assessments.

Metabolic Stability Profiling of Terminal Sulfonamide Scaffolds

The terminal sulfonamide positioning in 3-phenylpropane-1-sulfonamide confers reduced susceptibility to benzylic oxidation compared to regioisomers such as 1-phenylpropane-1-sulfonamide . Researchers conducting metabolic stability studies in human liver microsomes or hepatocyte models should select the 3-phenyl isomer to minimize oxidative clearance and obtain cleaner biotransformation profiles. This is particularly relevant for programs aiming to develop sulfonamide-based therapeutics with extended in vivo half-lives.

Synthesis of N-Substituted Sulfonamide Derivatives via Nucleophilic Substitution

3-Phenylpropane-1-sulfonamide serves as a versatile starting material for the synthesis of N-substituted sulfonamide libraries. The terminal sulfonamide group undergoes efficient nucleophilic substitution with alkyl halides or aryl halides under basic conditions, enabling rapid diversification of the phenylpropyl scaffold . This synthetic accessibility—combined with the compound's fragment-like properties—supports its use in high-throughput chemistry platforms and structure-activity relationship (SAR) expansion campaigns.

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